N-Methylbenzylamin

Übersicht

Beschreibung

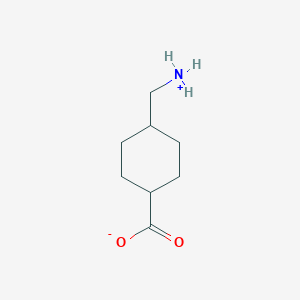

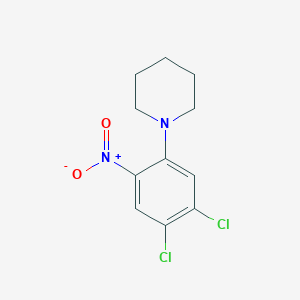

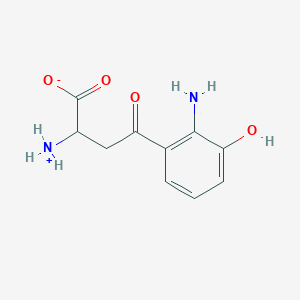

N-Benzylmethylamin, auch bekannt als N-Methylbenzylamin, ist eine organische Verbindung mit der Summenformel C8H11N. Es handelt sich um ein sekundäres Amin, bei dem eine Benzylgruppe an das Stickstoffatom eines Methylamins gebunden ist. Diese Verbindung ist eine klare, farblose bis hellgelbe Flüssigkeit mit einem charakteristischen Ammoniakgeruch. Aufgrund ihrer einzigartigen Eigenschaften wird sie in verschiedenen chemischen Reaktionen und industriellen Anwendungen eingesetzt.

Wissenschaftliche Forschungsanwendungen

N-Benzylmethylamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es dient als Baustein bei der Synthese von Medikamenten und Therapeutika.

Wirkmechanismus

Der Wirkmechanismus von N-Benzylmethylamin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Als sekundäres Amin kann es Wasserstoffbrückenbindungen bilden und an nucleophilen Substitutionsreaktionen teilnehmen. Die Benzylgruppe erhöht ihre Lipophilie, wodurch sie mit hydrophoben Bereichen von Biomolekülen interagieren kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und zu verschiedenen biologischen Effekten führen .

Wirkmechanismus

Target of Action

N-Methylbenzylamine, also known as N-Methylbenzenemethanamine, is a key component in pharmaceutical synthesis . It primarily targets the synthesis of amine-based drugs . Amines are organic compounds that contain a nitrogen atom bonded to one or more carbon atoms. They are widely used in the pharmaceutical industry due to their ability to interact with various biological targets in the human body .

Mode of Action

N-Methylbenzylamine serves as a valuable starting material for the synthesis of amines . It can undergo various chemical reactions, such as alkylation and acylation, to introduce different functional groups onto its structure . These functional groups are crucial for the desired pharmacological activity of the final drug product .

Biochemical Pathways

N-Methylbenzylamine is involved in the synthesis of amines . This process involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Methylbenzylamine are crucial in pharmaceutical synthesis . By modifying the structure of N-Methylbenzylamine, researchers can fine-tune the drug’s absorption, distribution, metabolism, and excretion properties . This optimization process ensures that the drug reaches its target site in the body and remains active for the desired duration .

Result of Action

The molecular and cellular effects of N-Methylbenzylamine’s action are primarily seen in its role as a building block, catalyst, and stabilizer in pharmaceutical synthesis . As a building block, it contributes to the structure of the final drug product . As a catalyst, it facilitates chemical reactions, increasing the rate of reaction and improving the overall efficiency of the synthesis . As a stabilizer, it prevents or minimizes undesirable reactions, such as degradation or decomposition under certain conditions .

Action Environment

The action, efficacy, and stability of N-Methylbenzylamine can be influenced by various environmental factors . For instance, the enzymatic process of converting methylbenzylamine to acetophenone is strongly affected by product inhibition, requiring the removal of acetophenone from the media during its synthesis . Additionally, N-Methylbenzylamine can be air sensitive through reaction with carbon dioxide , indicating that the compound’s action can be influenced by the presence of certain gases in the environment .

Safety and Hazards

Zukünftige Richtungen

N-Methylbenzylamine has emerged as a powerful tool in organic synthesis, transforming user expectations and revolutionizing the field . Its versatility and reactivity have revolutionized the way chemists approach complex reactions, allowing for the synthesis of molecules that were once considered challenging or even impossible .

Biochemische Analyse

Biochemical Properties

N-Methylbenzylamine has been used as a derivatization reagent for the analysis of biological organic acids . It has the potential to derivatize mono-, di-, and tri-carboxylic acids, such as the intermediates of the tricarboxylic acid (TCA) cycle .

Molecular Mechanism

It is known to participate in derivatization reactions with carboxylic acids

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

N-Benzylmethylamin kann auf verschiedene Weise synthetisiert werden. Ein gängiges Verfahren umfasst die Reduktion von N-Methyl-1-phenylmethanimin unter Verwendung von Wasserstoffgas in Gegenwart eines Palladium-auf-Kohle-Katalysators. Die Reaktion wird typischerweise in Dichlormethan bei Raumtemperatur unter Atmosphärendruck über etwa drei Stunden durchgeführt .

Ein weiteres Verfahren beinhaltet die Reaktion von Benzylchlorid mit Methylamin in Gegenwart einer Base wie Natriumhydroxid. Diese Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Benzol bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird N-Benzylmethylamin häufig durch die katalytische Hydrierung von N-Methyl-1-phenylmethanimin hergestellt. Dieses Verfahren ist aufgrund seiner hohen Ausbeute und Effizienz bevorzugt. Die Reaktionsbedingungen werden optimiert, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Benzylmethylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu primären Aminen reduziert werden.

Substitution: N-Benzylmethylamin kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Benzylgruppe durch andere Substituenten ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: IBX in einem organischen Lösungsmittel wie Dichlormethan.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Benzylchlorid und Methylamin in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Entsprechende Imine oder Aldehyde.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Amine, abhängig vom verwendeten Substituenten.

Vergleich Mit ähnlichen Verbindungen

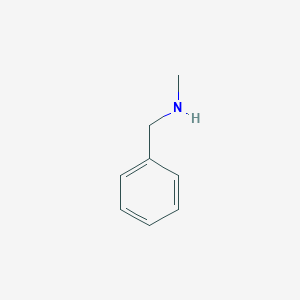

N-Benzylmethylamin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Benzylamin: Fehlt die Methylgruppe, die an das Stickstoffatom gebunden ist, wodurch es weniger lipophil ist.

N-Methylamin: Fehlt die Benzylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

N,N-Dimethylbenzylamin: Enthält eine zusätzliche Methylgruppe am Stickstoff, was seine Reaktivität und Wechselwirkungen beeinflussen kann.

N-Benzylmethylamin ist aufgrund des Vorhandenseins sowohl von Benzyl- als auch von Methylgruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen .

Eigenschaften

IUPAC Name |

N-methyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRFSMVIUAEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13426-94-3 (hydrochloride) | |

| Record name | N-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048439 | |

| Record name | N-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | N-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.65 [mmHg] | |

| Record name | N-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-67-3 | |

| Record name | N-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLBENZYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylbenzylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KN7F4X49E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)